DOTAP vs. Lipofectamine 2000: Comparable Efficiency in Hep-2 Cells at Equivalent N/P Ratios
In a direct head-to-head study in Hep-2 cells, DOTAP demonstrated luciferase expression levels that were comparable to the widely used commercial reagent Lipofectamine 2000 at an optimized N/P weight ratio of 3:1 [1]. The study confirmed that the transfection efficiency for DOTAP was nearly the same at N/P ratios of both 3:1 and 6:1, indicating robust performance across a range of lipid-to-DNA ratios [1].
| Evidence Dimension | In vitro Transfection Efficiency (Luciferase Expression) |
|---|---|
| Target Compound Data | Comparable transfection efficiency at N/P ratios of 3:1 and 6:1. |
| Comparator Or Baseline | Lipofectamine 2000 at an N/P ratio of 3:1. |
| Quantified Difference | Comparable (nearly the same transfection efficiency). |
| Conditions | Hep-2 human laryngeal carcinoma cell line; luciferase reporter gene assay; N/P weight ratio of 3:1. |
Why This Matters
This evidence demonstrates that in a specific but relevant cell line (Hep-2), DOTAP can achieve transfection efficiency on par with a leading commercial standard, providing a scientifically valid and potentially more cost-effective alternative for researchers working with this cell type.
- [1] Patri SV, et al. DOTAP Modified Formulations of Aminoacid Based Cationic Liposomes for Improved Gene Delivery and Cell Viability. ChemMedChem. 2024;e202400354. doi:10.1002/cmdc.202400354 View Source
